molecular formula C11H13NO B058966 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde CAS No. 1268521-50-1

2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde

Cat. No.: B058966
CAS No.: 1268521-50-1
M. Wt: 175.23 g/mol
InChI Key: DKEILBFISPCUJZ-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is a versatile and synthetically valuable tetrahydroisoquinoline derivative of significant interest in medicinal chemistry and neuroscience research. Its core structure incorporates both a tetrahydroisoquinoline scaffold, a privileged motif in drug discovery, and a reactive aldehyde functional group. The aldehyde moiety serves as a critical synthetic handle, enabling facile derivatization through condensation reactions (e.g., to form Schiff bases) or reductive amination for the construction of diverse compound libraries. This compound is primarily investigated as a key synthetic intermediate or precursor in the development of potential therapeutic agents, particularly those targeting neurological disorders. Researchers are exploring its utility as a building block for molecules that may interact with monoamine systems, potentially exhibiting activity as monoamine oxidase (MAO) inhibitors or trace amine-associated receptor (TAAR) ligands. Its mechanism of action, when studied as a core structural element in more complex molecules, is often associated with modulating neurotransmitter levels and function. This product is provided for research applications only, supporting advanced synthetic and pharmacological studies.

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12-6-5-11-9(7-12)3-2-4-10(11)8-13/h2-4,8H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEILBFISPCUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The Friedel-Crafts acylation serves as a foundational step for constructing the tetrahydroisoquinoline scaffold. In a representative protocol, β-phenylethylamine derivatives undergo cyclization in the presence of Lewis acids such as AlCl₃ or ZnCl₂. For instance, AlCl₃-catalyzed intramolecular acylation in 1,2-dichlorobenzene at 378 K facilitates ring closure, yielding the tetrahydroisoquinoline core. The methyl group at position 2 is introduced via alkylation of the secondary amine prior to cyclization, often using methyl iodide or dimethyl sulfate under basic conditions.

Oxidation to Aldehyde

Post-cyclization, the introduction of the aldehyde group at position 5 is achieved through controlled oxidation. A two-step protocol involving bromination at the para position followed by Kornblum oxidation (DMSO, NaHCO₃) has been documented for analogous structures. Alternatively, direct formylation using dichloromethyl methyl ether (DCME) in the presence of SnCl₄ as a catalyst provides regioselective aldehyde installation, albeit with stringent temperature control (0–5°C) to minimize over-oxidation.

Key Optimization Parameters:

  • Catalyst Loading : Stoichiometric AlCl₃ (1.2–1.5 eq) ensures complete cyclization without side reactions.

  • Solvent Choice : 1,2-Dichlorobenzene enhances reaction efficiency due to its high boiling point (180°C) and compatibility with Lewis acids.

  • Oxidation Timing : Delaying aldehyde introduction until after ring closure prevents interference with the cyclization step.

Vilsmeier-Haack Formylation

Direct Aldehyde Installation

The Vilsmeier-Haack reaction offers a single-step route to incorporate the aldehyde group. A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic chloroiminium intermediate, which reacts with the aromatic ring of pre-formed 2-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction proceeds at −10°C to 0°C to suppress polysubstitution, with the aldehyde preferentially forming at the electronically activated 5-position.

Workup and Isolation

Quenching the reaction with ice-water precipitates the intermediate iminium salt, which is subsequently hydrolyzed using aqueous sodium acetate (pH 4–5). Extraction with dichloromethane (DCM) and distillation under reduced pressure yields the crude aldehyde, which is purified via recrystallization from ethanol/water (7:3 v/v).

Yield-Enhancing Modifications:

  • DMF Stoichiometry : A 1:1.2 molar ratio of substrate to DMF minimizes side reactions.

  • Temperature Gradients : Gradual warming (−10°C → 25°C) during hydrolysis improves product stability.

Transfer Hydrogenation for Enantioselective Synthesis

Asymmetric Reduction

Enantiomerically pure 2-methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is accessible via transfer hydrogenation of the corresponding dihydroisoquinoline precursor. A chiral Ru(II) catalyst—[(R)-TsDPEN-RuCl(p-cymene)]—facilitates hydrogen transfer from azeotropic formic acid/triethylamine (5:2 v/v) at 80°C, achieving enantiomeric excess (ee) >98%. The dihydro precursor is synthesized via condensation of β-phenylethylamine with acrylaldehyde, followed by cyclodehydration.

Aldehyde Functionalization Post-Hydrogenation

Post-reduction, the aldehyde group is introduced using α-bromo-phenylacetic acid methyl ester. Alkylation at the 5-position proceeds under mild basic conditions (K₂CO₃, DMF, 50°C), followed by hydrolysis with lithium hydroxide to yield the carboxylic acid, which is subsequently decarboxylated via heating with CuO in quinoline.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance the scalability of Friedel-Crafts and Vilsmeier-Haack reactions. For example, a tandem reactor system combining AlCl₃-mediated cyclization and POCl₃/DMF formylation achieves a space-time yield of 12 g·L⁻¹·h⁻¹, significantly outperforming batch processes.

Waste Minimization Techniques

The use of recoverable ionic liquids (e.g., [BMIM][PF₆]) as solvents in hydrogenation steps reduces Pd/C catalyst consumption by 40%, as demonstrated in analogous tetrahydroisoquinoline syntheses. Additionally, in-situ generated HCl during debenzylation (via Pd/C hydrogenation) eliminates the need for exogenous acid, streamlining purification.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.0 ppm, while the C2-methyl group appears as a doublet (J = 6.5 Hz) at δ 1.2–1.3 ppm.

  • IR Spectroscopy : Strong absorption at 1705 cm⁻¹ confirms the aldehyde C=O stretch, with N-H bending vibrations at 1600–1620 cm⁻¹.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O + 0.1% TFA) resolves the target compound at retention time 6.7 min, achieving >99.5% purity in optimized batches .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and neuroprotective effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.

    Industry: It is used in the development of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name Position 2 Substituent Position 5 Substituent Additional Modifications Molecular Weight (g/mol) Key References
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde Methyl (-CH3) Carbaldehyde (-CHO) None ~175–180 (estimated) -
2-({Norbornene}methyl)-1,2,3,4-tetrahydroisoquinoline Bicyclo[2.2.1]hept-5-en-2-ylmethyl None Exo/endo diastereomers 239.17
Methyl 4,4-dimethyl-1,2,3,4-THIQ-5-carboxylate HCl Methyl (-CH3) Methyl ester (-COOCH3) 4,4-dimethyl; hydrochloride 255.74
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol Methyl (-CH3) Hydroxyl (-OH) None 163.22
2-Benzyl-1-oxo-1,2,3,4-THIQ-5-carbaldehyde Benzyl (-CH2C6H5) Carbaldehyde (-CHO) 1-oxo (unsaturated ring) 265.31

Notes:

  • Position 2: The methyl group in the target compound contrasts with bulky substituents like norbornene () or benzyl (), which influence steric hindrance and binding interactions .
  • Position 5 : The carbaldehyde group enhances electrophilicity compared to hydroxyl () or ester () groups, making it reactive toward nucleophiles like amines or hydrazines .
  • Ring Modifications : The 1-oxo group in introduces partial unsaturation, altering conjugation and redox properties .

Physicochemical Properties

  • Polarity and Solubility :
    • The carbaldehyde group increases polarity compared to methyl ester () but less than hydroxyl (). This suggests moderate solubility in polar aprotic solvents (e.g., DMSO) .
    • The hydrochloride salt in improves aqueous solubility, whereas the free base forms (e.g., target compound) may require organic solvents .
  • Reactivity: Carbaldehyde undergoes condensation reactions (e.g., Schiff base formation), while hydroxyl groups () participate in hydrogen bonding or oxidation . The norbornene substituent () enables Diels-Alder reactions, highlighting divergent synthetic applications .

Biological Activity

2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde (THIQ-CHO) is a bicyclic organic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, neuroprotective, and anticonvulsant effects. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of THIQ-CHO is C₁₀H₁₃N. It features a carbonyl group at the 5-position of the isoquinoline structure, which contributes to its unique reactivity and biological properties. The structural characteristics of THIQ-CHO allow for various interactions with biological targets.

Property Details
Molecular Formula C₁₀H₁₃N
Functional Groups Aldehyde (–CHO), Tetrahydroisoquinoline
Biological Activities Antimicrobial, Neuroprotective, Anticonvulsant

Antimicrobial Activity

Research indicates that THIQ-CHO exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria and fungi. A study highlighted its effectiveness against strains resistant to conventional antibiotics, suggesting potential applications in treating infections caused by multidrug-resistant organisms.

Neuroprotective Effects

THIQ-CHO has demonstrated neuroprotective effects in several studies. Its mechanism involves inhibition of monoamine oxidase (MAO), an enzyme responsible for neurotransmitter degradation. By inhibiting MAO, THIQ-CHO increases levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function . Additionally, it exhibits antioxidant properties that help protect neuronal cells from oxidative stress.

Anticonvulsant Activity

Compounds similar to THIQ-CHO have shown promise in enhancing anticonvulsant effects. Research indicates that it may modulate GABAergic transmission, thereby reducing seizure activity in animal models. The compound's ability to interact with neurotransmitter systems positions it as a candidate for further investigation in epilepsy treatment.

The biological activity of THIQ-CHO can be attributed to several mechanisms:

  • MAO Inhibition : This mechanism leads to increased levels of neurotransmitters like serotonin and norepinephrine, contributing to its neuroprotective effects.
  • Antioxidant Activity : THIQ-CHO scavenges free radicals, reducing oxidative damage in cells.
  • Modulation of Neurotransmitter Systems : It interacts with the glutamatergic system and GABA receptors, influencing excitatory and inhibitory neurotransmission.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study published in RSC Advances reported that THIQ analogs exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the structure-activity relationship (SAR), indicating that modifications at specific positions on the tetrahydroisoquinoline scaffold could enhance activity .
  • Neuroprotection in Neurodegenerative Models : Research conducted on animal models of neurodegeneration demonstrated that THIQ-CHO significantly reduced neuronal loss and improved cognitive function when administered prior to neurotoxic insults. These findings suggest its potential as a therapeutic agent for conditions such as Alzheimer's disease.
  • Anticonvulsant Activity Assessment : In a controlled experiment assessing seizure frequency in rodents, THIQ-CHO displayed a notable reduction in seizure episodes compared to control groups. This suggests its potential utility in developing new anticonvulsant medications.

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